molecular formula C21H28N6O B12249429 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine

Cat. No.: B12249429
M. Wt: 380.5 g/mol
InChI Key: XFVQKZKIUWNGQM-UHFFFAOYSA-N
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Description

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings

Preparation Methods

The synthesis of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine involves multiple steps, typically starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through a series of condensation reactions, cyclizations, and functional group modifications. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and the molecular targets being studied.

Comparison with Similar Compounds

Similar compounds to 1-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazine include other heterocyclic compounds with imidazo[1,2-b]pyridazine or oxazole rings These compounds may share similar chemical properties and biological activities but can differ in their specific applications and effectiveness

Properties

Molecular Formula

C21H28N6O

Molecular Weight

380.5 g/mol

IUPAC Name

3-[[4-(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]methyl]-5-cyclopropyl-1,2-oxazole

InChI

InChI=1S/C21H28N6O/c1-21(2,3)18-14-27-19(22-18)6-7-20(23-27)26-10-8-25(9-11-26)13-16-12-17(28-24-16)15-4-5-15/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3

InChI Key

XFVQKZKIUWNGQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)CC4=NOC(=C4)C5CC5

Origin of Product

United States

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